![molecular formula C15H16BrNO3S B288470 N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B288470.png)
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide, commonly known as BEMOSA, is a sulfonamide derivative that has been studied for its potential as a therapeutic agent in various diseases. BEMOSA has been synthesized using different methods and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of BEMOSA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BEMOSA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. BEMOSA has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, BEMOSA has been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
BEMOSA has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. BEMOSA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BEMOSA has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of NF-kB and MAPK signaling pathways. In addition, BEMOSA has been shown to reduce oxidative stress and inflammation in the brain by inhibiting the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BEMOSA is its potential as a therapeutic agent in various diseases. BEMOSA has shown promising results in preclinical studies and may have fewer side effects compared to other drugs. However, one of the limitations of BEMOSA is its low solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of BEMOSA.
Zukünftige Richtungen
For BEMOSA include further preclinical and clinical studies to determine its safety and efficacy in various diseases. BEMOSA may also be modified to improve its solubility and bioavailability. In addition, BEMOSA may be used in combination with other drugs or therapies to enhance its therapeutic effects. Further studies are also needed to determine the mechanism of action of BEMOSA and its potential as a diagnostic tool.
Synthesemethoden
BEMOSA has been synthesized using different methods, including the reaction of 4-bromonitrobenzene with 2-ethoxy-5-methylbenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with ammonia or amines. Another method involves the reaction of 4-bromophenylamine with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The purity and yield of BEMOSA can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BEMOSA has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, BEMOSA has shown anti-tumor activity by inhibiting the growth and proliferation of cancer cells. BEMOSA has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, BEMOSA has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
---|---|
Molekularformel |
C15H16BrNO3S |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
NBPVEPRWIGOOTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.